![molecular formula C25H28N4O2 B2776575 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide CAS No. 1251681-86-3](/img/structure/B2776575.png)

6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

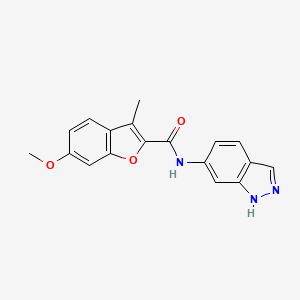

Description

6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide, also known as EPPNP, is a novel compound that has shown promising results in scientific research applications.

Scientific Research Applications

Anticancer Activity

Research has shown the synthesis of related compounds with the potential for anticancer activity. For example, studies on 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives prepared from related compounds demonstrated anticancer activity against a panel of 60 cell lines derived from nine cancer types, indicating the significance of structural analogs in medical research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Modeling and Antagonistic Properties

Molecular modeling studies have highlighted the role of pyridine derivatives, including compounds similar to 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N3-phenylnicotinamide, in acting as selective antagonists at human adenosine receptors. These studies provide insights into the structure-activity relationships essential for designing compounds with targeted biological activities (Li, Moro, Melman, Ji, & Jacobson, 1998).

Synthetic Methodologies and Chemical Transformations

Significant work has been dedicated to developing synthetic methodologies for compounds structurally related to 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N3-phenylnicotinamide. These studies explore novel routes for the synthesis of pyridine and pyrrolidine derivatives, offering valuable tools for the synthesis of complex molecules with potential therapeutic applications (Arnott, Clayden, & Hamilton, 2006).

Corrosion Inhibition

Research into pyridine derivatives has also extended to their application as corrosion inhibitors, demonstrating the versatility of these compounds beyond biological applications. Studies have shown that specific pyridine derivatives can significantly inhibit steel corrosion in acidic conditions, underscoring the potential of 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N3-phenylnicotinamide and its analogs in industrial applications (Ansari, Quraishi, & Singh, 2015).

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

For instance, indole derivatives are known to interact with their targets through various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It is known that the pyrrolidine ring, which is present in the structure of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

For instance, indole derivatives are known to have diverse biological activities .

properties

IUPAC Name |

6-[3-[(4-ethoxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-2-31-23-11-8-19(9-12-23)16-26-22-14-15-29(18-22)24-13-10-20(17-27-24)25(30)28-21-6-4-3-5-7-21/h3-13,17,22,26H,2,14-16,18H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLYEZDDAEWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2776495.png)

![4,6-Dichloro-9H-pyrimido[4,5-B]indole](/img/structure/B2776496.png)

![4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2776502.png)

![5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2776510.png)

![N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2776511.png)

![1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane](/img/structure/B2776515.png)